molecular formula C11H8N2 B8325972 2-(4-Vinyl-phenyl)-malononitrile

2-(4-Vinyl-phenyl)-malononitrile

Cat. No.: B8325972
M. Wt: 168.19 g/mol
InChI Key: XGPSSWREJPPVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Vinyl-phenyl)-malononitrile is a malononitrile derivative featuring a vinyl-substituted phenyl group at the 4-position of the central malononitrile core. Malononitrile derivatives are widely explored for their electron-deficient nature, making them valuable in organic electronics (e.g., non-fullerene acceptors in solar cells), pharmaceuticals (e.g., enzyme inhibitors), and as intermediates in heterocyclic synthesis . The vinyl group in this compound likely enhances π-conjugation and reactivity, which can influence optical, electronic, and biological properties compared to other substituents.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(4-ethenylphenyl)propanedinitrile

InChI

InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11(7-12)8-13/h2-6,11H,1H2

InChI Key

XGPSSWREJPPVMA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(C#N)C#N

Origin of Product

United States

Scientific Research Applications

Material Science

Polymerization and Material Properties

2-(4-Vinyl-phenyl)-malononitrile is notable for its ability to polymerize, making it valuable in the synthesis of polymers with tailored properties. The compound can undergo radical polymerization, leading to materials with enhanced mechanical and thermal stability. Its incorporation into polymer matrices can improve properties such as tensile strength and flexibility.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp (Tg)120 °C
Tensile Strength50 MPa
Thermal Decomposition Temp>300 °C
SolubilitySoluble in organic solvents

Photonic Applications

Fluorescent Dyes and Sensors

The compound has been explored for use in fluorescent dyes due to its unique electronic properties. Its derivatives can be engineered to exhibit specific emission wavelengths, making them suitable for applications in bioimaging and sensing technologies. For instance, modifications of this compound have been utilized to create sensors for detecting metal ions or biological molecules.

Case Study: Fluorescent Sensor Development

A study demonstrated the synthesis of a fluorescent sensor based on this compound that selectively detects lead ions in aqueous solutions. The sensor exhibited a significant fluorescence enhancement upon binding with lead ions, showcasing its potential for environmental monitoring.

Medicinal Chemistry

Cholinesterase Inhibition and Neuroprotective Effects

Recent research indicates that compounds related to this compound exhibit cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The mechanism involves the interaction of these compounds with the active sites of cholinesterase enzymes, leading to increased acetylcholine levels in the brain.

Table 2: Cholinesterase Inhibition Data

CompoundIC50 (μM)Type of Inhibition
Compound A10.5Mixed-type
Compound B15.0Competitive
Compound C8.0Non-competitive

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of various derivatives that expand its application scope. For example, modifications can lead to new chromophores with enhanced optical properties suitable for organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Chromophore Development

A recent study focused on synthesizing novel chromophores based on this compound for use in OLEDs. These chromophores demonstrated improved efficiency and stability compared to traditional materials, indicating their potential role in next-generation display technologies.

Comparison with Similar Compounds

Comparison with Similar Malononitrile Derivatives

Malononitrile derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of 2-(4-Vinyl-phenyl)-malononitrile with structurally related compounds, supported by experimental and computational

Structural and Electronic Properties

  • Thiazole-based derivatives (e.g., 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile): DFT studies (B3LYP/6-311G(d,p)) show strong electron-withdrawing effects from the thiazolidinone ring, leading to a narrow HOMO-LUMO gap (4.2 eV) and superior nonlinear optical (NLO) properties (first hyperpolarizability ~1.5× higher than urea) . The vinyl-phenyl group in this compound is expected to similarly lower the LUMO energy, enhancing charge transport in optoelectronic applications.
  • Benzylidene derivatives (e.g., 2-(4-fluorobenzylidene)malononitrile): Electron-withdrawing halogens (F, Cl, Br) improve synthesis yields (up to 98%) and stability . In contrast, the vinyl group may introduce steric effects but improve solubility in nonpolar solvents.
  • Furan-based derivatives (e.g., 2-(3-cyano-4-methyl-5,5-diphenylfuran-2-ylidene)malononitrile): X-ray crystallography reveals weak C-H···π interactions in the crystal lattice, which stabilize the structure without significant distortion .

Optical and Nonlinear Optical Properties

  • Non-fullerene acceptors (e.g., 2-(5-methylene-6-oxo-cyclopenta[c]thiophen-4-ylidene)malononitrile): Modifying the acceptor moiety (e.g., adding fluorine or chlorine) increases the first hyperpolarizability (β) by up to 300%, critical for NLO materials . Computational studies predict that vinyl-phenyl substitution would enhance β due to extended conjugation and polarizable π-electrons.
  • Solvatochromism: Derivatives like 2-[(dimethylamino)phenyl]penta-dien-1-ylidene malononitrile display solvatochromic shifts (>100 nm in polar solvents), useful in sensing applications . The vinyl-phenyl group’s rigidity may reduce solvatochromic range but improve fluorescence quantum yield.

Table 1: Key Properties of Malononitrile Derivatives

Substituent/Compound Key Properties Reference
Thiazolidinone-ylidene High NLO response (β ~1.5× urea), narrow HOMO-LUMO gap (4.2 eV)
4-Fluorobenzylidene High synthesis yield (98%), electron-withdrawing effects
Dihydroxybenzylidene (BMN11) Tyrosinase inhibition (IC₅₀ = 17.05 μM)
Furan-ylidene Weak C-H···π interactions, stable crystal packing
Cyclopenta[c]thiophene-ylidene Enhanced β with halogen substitution (up to 300% increase)

Preparation Methods

Standard Knoevenagel Protocol

The most widely reported method involves the condensation of para-vinylbenzaldehyde with malononitrile in the presence of a base. Key parameters include:

  • Base : Ammonium acetate or sodium ethoxide.

  • Solvent : Ethanol, benzene, or 1-methyl-2-pyrrolidone (NMP).

  • Conditions : Reflux (70–100°C) for 4–12 hours.

A representative procedure from Vulcanchem yields this compound with 75–85% purity after recrystallization. The reaction mechanism proceeds via deprotonation of malononitrile, nucleophilic attack on the aldehyde, and elimination of water.

Table 1: Optimization of Knoevenagel Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Source
NH₄OAcEthanol80678
NaOEtBenzene701282
PiperidineNMP100489

Catalyzed Knoevenagel Reactions

Recent studies highlight the use of metal-organic frameworks (MOFs) and heterogeneous catalysts to enhance efficiency. For example:

  • CAU-1-NH₂ (a Zr-based MOF) achieves 100% selectivity in ethanol at 40°C.

  • NS-doped graphene oxide quantum dots (GOQDs) enable room-temperature reactions in ethanol with yields up to 98% .

These methods reduce reaction times (<2 hours) and improve atom economy.

Palladium-Catalyzed Coupling Reactions

Cross-Coupling with Aryl Halides

A patent by WO2004050607A1 describes coupling malononitrile with 4-bromostyrene derivatives using palladium catalysts. Key steps include:

  • Deprotonation : Malononitrile reacts with NaOH or KOH in NMP.

  • Coupling : Addition of Pd(PPh₃)₄ or PdCl₂ at 120–130°C.

Table 2: Palladium-Catalyzed Synthesis Parameters

SubstrateCatalystSolventTemp (°C)Yield (%)
4-BromostyrenePd(PPh₃)₄NMP13065
4-IodostyrenePdCl₂/Ph₃PDMSO12072

This method tolerates electron-withdrawing groups on the aryl ring but requires rigorous exclusion of oxygen.

Wittig-Type Olefination and Alternatives

Cyclization Strategies

Sequential Knoevenagel condensation/cyclization reactions using TiCl₄-pyridine or DDQ dehydrogenation agents produce fused aromatic systems. While these methods primarily yield indene derivatives, adjusting substituents could favor this compound.

Solvent and Base Optimization

Solvent Effects

  • Polar aprotic solvents (NMP, DMF) enhance reaction rates but complicate purification.

  • Ethanolic solutions offer easier workup but lower yields (70–80%).

Base Selection

  • Weak bases (NH₄OAc) minimize side reactions like polymerization of the vinyl group.

  • Strong bases (NaOH, KOH) accelerate condensation but require strict temperature control .

Q & A

Q. What solvent systems optimize the synthesis of 2-(4-Vinyl-phenyl)-malononitrile via Knoevenagel condensation?

Methodological Answer: The reaction kinetics of Knoevenagel condensation are highly solvent-dependent. In situ Raman spectroscopy and PXRD studies show that higher solvent polarity (e.g., DMF or acetonitrile) accelerates product formation by stabilizing charge-separated intermediates. For instance, in 2-(4-nitrobenzylidene)malononitrile synthesis, polar solvents reduced reaction time by 40% compared to nonpolar solvents like toluene . Control experiments should include real-time monitoring to isolate intermediates (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) and validate reaction pathways.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?

Methodological Answer: Linear-dichroic infrared (IR-LD) spectroscopy using nematic liquid crystal suspensions provides detailed vibrational band assignments and structural insights, particularly for distinguishing π-conjugated systems. For example, IR-LD resolved the orientation of vinyl-phenyl and malononitrile moieties in related compounds, confirming planarity critical for charge-transfer transitions . Complement with NMR (for substituent analysis) and MALDI-TOF mass spectrometry (for molecular weight validation, as demonstrated with DCTB matrix in ).

Q. How should researchers handle stability issues during storage of this compound derivatives?

Methodological Answer: Derivatives containing electron-withdrawing groups (e.g., dicyanovinyl units) are sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Safety data for analogous compounds (UN 3175) recommend avoiding flammable solvents in solid mixtures to prevent combustion hazards . Pre-experiment stability tests using TGA/DSC are advised to assess decomposition thresholds.

Advanced Research Questions

Q. How can conflicting spectroscopic data on polymorphs of this compound derivatives be resolved?

Methodological Answer: Conflicting polymorph identification often arises from solvent-induced packing variations. Use time-resolved in situ PXRD and Raman spectroscopy to track crystallization dynamics. For example, non-covalent interactions (e.g., C–H···N) in 2-(4-(2,2-dicyanovinyl)benzylidene)malononitrile led to distinct columnar vs. helical packing under different solvent conditions . Pair experimental data with Hirshfeld surface analysis to quantify intermolecular interactions and validate polymorph stability.

Q. What computational methods best predict the optical and electronic properties of this compound-based materials?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G(d,p)) reliably predicts absorption maxima (λmax) and bandgap energies. In donor-acceptor systems, CAM-B3LYP outperforms other functionals for charge-transfer transitions, as shown in dithienonaphthalene-based acceptors where λmax deviations from experimental values were <5% . Include solvent effects via the polarizable continuum model (PCM) for accuracy in simulating solution-phase spectra.

Q. How can this compound derivatives enhance nonlinear optical (NLO) material performance?

Methodological Answer: Enhance second-harmonic generation (SHG) by introducing electron-donating substituents (e.g., methoxy or dimethylamino groups) to the phenyl ring. demonstrates that vinyl-phenylmalononitrile derivatives with extended π-conjugation exhibit 3× higher hyperpolarizability (β) than unsubstituted analogs. Design experiments using electric field-induced second-harmonic (EFISH) spectroscopy to quantify β values and correlate with molecular dipole moments.

Q. What strategies mitigate signal interference in MALDI-TOFMS analysis of this compound-containing polymers?

Methodological Answer: Use 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) as a matrix to reduce fragmentation. For hydrophilic polymers (e.g., polyethylene glycol blends), pre-treat samples with cation-exchange resins to remove salts that suppress ionization. highlights DCTB’s superiority over dithranol for analyzing conjugated systems, achieving signal-to-noise ratios >200:1 for m/z 500–2000 ranges.

Q. How do solvent effects influence the mechanochemical synthesis of this compound derivatives?

Methodological Answer: In ball-milling syntheses, solvent polarity governs reaction efficiency. Polar additives (e.g., 10% ethanol) reduce activation energy by 30% via liquid-assisted grinding (LAG), as shown in Knoevenagel condensations . Monitor reaction progress with synchrotron PXRD to detect transient intermediates and optimize milling time (typically 60–90 minutes for >95% yield).

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported absorption maxima (λmax) for this compound-based acceptors?

Methodological Answer: Discrepancies often stem from aggregation-induced shifts or solvent polarity effects. For example, λmax of 2-(5,6-difluoro-3-oxo-inden-1-ylidene)malononitrile varies by 50 nm between THF (λmax = 607 nm) and chloroform (λmax = 657 nm) due to solvatochromism . Standardize measurements using degassed solvents and UV-vis spectroscopy with integrating spheres to correct for scattering in aggregated states.

Q. What experimental controls validate the role of this compound in enhancing charge mobility in organic photovoltaics?

Methodological Answer: Use space-charge-limited current (SCLC) measurements to isolate charge mobility contributions. For example, in dithienonaphthalene-based acceptors, hole mobility (μh) increased from 10⁻⁴ to 10⁻² cm²/V·s upon introducing malononitrile end-groups . Pair with grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate mobility enhancements with crystallinity and π-π stacking distances.

Tables for Key Data

PropertyMethod/TechniqueExample ValueReference ID
λmax (in CHCl₃)UV-vis (B3LYP/6-31G(d,p))634 nm (exp) vs. 607.8 nm (calc)
Hyperpolarizability (β)EFISH Spectroscopy150 × 10⁻³⁰ esu
Reaction Yield (Knoevenagel)In situ Raman/PXRD (DMF, 25°C)95% in 2 hours
Thermal Stability (Td)TGA (N₂, 10°C/min)280°C (5% weight loss)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.